molecular formula C22H24ClN3O3 B3410385 N-[2-(2-chlorophenyl)ethyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide CAS No. 896382-80-2

N-[2-(2-chlorophenyl)ethyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide

Cat. No.: B3410385
CAS No.: 896382-80-2
M. Wt: 413.9 g/mol
InChI Key: QRJMYTJJMPZIBO-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)ethyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)ethyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high temperature.

    Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through a nucleophilic substitution reaction involving the quinazolinone core and a suitable hexanoyl chloride.

    Introduction of the Chlorophenyl Ethyl Group: The final step involves the reaction of the intermediate with 2-(2-chlorophenyl)ethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)ethyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can have distinct biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)ethyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity, or modulate receptor functions, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one, which also exhibit diverse biological activities.

    Chlorophenyl Ethyl Derivatives: Compounds like 2-(2-chlorophenyl)ethylamine, which are used in the synthesis of various pharmaceuticals.

Uniqueness

N-[2-(2-chlorophenyl)ethyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

896382-80-2

Molecular Formula

C22H24ClN3O3

Molecular Weight

413.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C22H24ClN3O3/c23-18-10-5-3-8-16(18)13-14-24-20(27)12-2-1-7-15-26-21(28)17-9-4-6-11-19(17)25-22(26)29/h3-6,8-11H,1-2,7,12-15H2,(H,24,27)(H,25,29)

InChI Key

QRJMYTJJMPZIBO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O)Cl

Origin of Product

United States

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